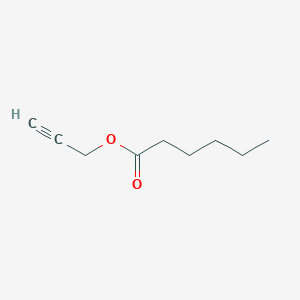
Prop-2-yn-1-yl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2-propyn-1-yl ester can be synthesized through the esterification reaction between hexanoic acid and 2-propyn-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of hexanoic acid, 2-propyn-1-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also include purification steps such as distillation to obtain the ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-propyn-1-yl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexanoic acid and 2-propyn-1-ol.
Reduction: Reduction of the ester can lead to the formation of the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for the reduction of esters.
Substitution: Nucleophilic reagents can be used to substitute the ester group with other functional groups.
Major Products Formed
Hydrolysis: Hexanoic acid and 2-propyn-1-ol.
Reduction: 2-propyn-1-ol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Hexanoic acid, 2-propyn-1-yl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.
Biology: The ester may be studied for its potential biological activity and interactions with enzymes.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: The compound is used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of hexanoic acid, 2-propyn-1-yl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of hexanoic acid and 2-propyn-1-ol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions.
Comparison with Similar Compounds
Hexanoic acid, 2-propyn-1-yl ester can be compared with other esters such as:
Hexanoic acid, allyl ester: Similar in structure but with an allyl group instead of a propynyl group.
Hexanoic acid, ethyl ester: Contains an ethyl group instead of a propynyl group.
Hexanoic acid, methyl ester: Contains a methyl group instead of a propynyl group.
Properties
CAS No. |
1932-94-1 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
prop-2-ynyl hexanoate |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-9(10)11-8-4-2/h2H,3,5-8H2,1H3 |
InChI Key |
BCJLWLQDTCGSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitrophenyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B13988588.png)
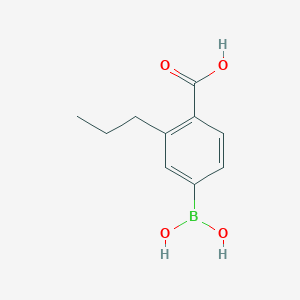
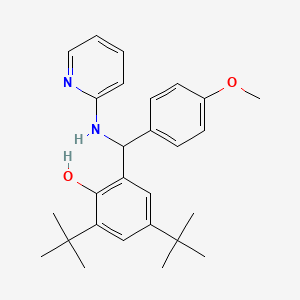
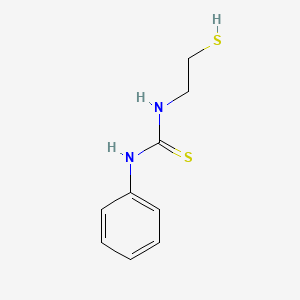
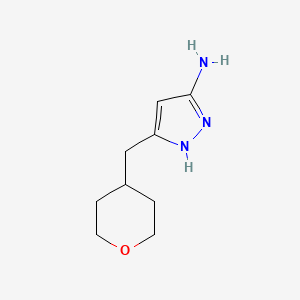
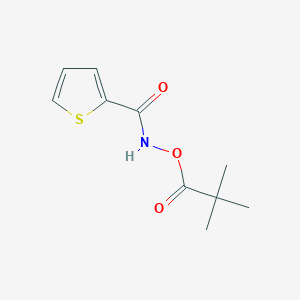
![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
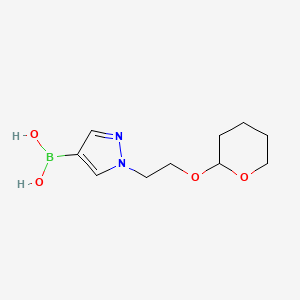
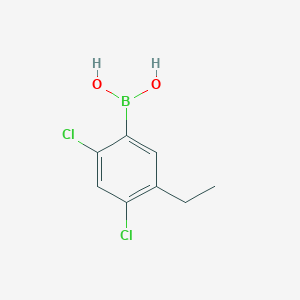
![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)
![N-(4-(benzyloxy)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B13988638.png)
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)

